Cas no 1490275-00-7 (4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine)

4-Methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine is a cycloheptylamine derivative featuring a methyl substituent at the 4-position and a propargyl group attached to the nitrogen. This compound is of interest in synthetic organic chemistry due to its structural framework, which combines a seven-membered ring with an alkyne-functionalized amine. The presence of the propargyl group offers potential for further functionalization via click chemistry or other alkyne-specific reactions. The methyl substitution may influence steric and electronic properties, making it useful in the development of pharmacologically active compounds or as a building block in materials science. Its stability and reactivity profile make it suitable for exploratory research in medicinal and industrial applications.
4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine structure
1490275-00-7 structure
商品名:4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine
CAS番号:1490275-00-7
MF:C11H19N
メガワット:165.27526307106
CID:5695955
PubChem ID:65081049

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-1451793
    • CS-0266292
    • 1490275-00-7
    • 4-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEPTAN-1-AMINE
    • AKOS014413900
    • Cycloheptanamine, 4-methyl-N-2-propyn-1-yl-
    • 4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine
    • インチ: 1S/C11H19N/c1-3-9-12-11-6-4-5-10(2)7-8-11/h1,10-12H,4-9H2,2H3
    • InChIKey: JUDCOCBNZXSSHU-UHFFFAOYSA-N
    • ほほえんだ: N(CC#C)C1CCCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 165.151749610g/mol
  • どういたいしつりょう: 165.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 0.89±0.1 g/cm3(Predicted)
  • ふってん: 258.8±13.0 °C(Predicted)
  • 酸性度係数(pKa): 7.99±0.40(Predicted)

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1451793-0.5g
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
0.5g
$974.0 2023-06-06
Enamine
EN300-1451793-0.05g
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
0.05g
$851.0 2023-06-06
Enamine
EN300-1451793-10.0g
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
10g
$4360.0 2023-06-06
Enamine
EN300-1451793-0.1g
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
0.1g
$892.0 2023-06-06
Enamine
EN300-1451793-500mg
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
500mg
$739.0 2023-09-29
Enamine
EN300-1451793-2500mg
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
2500mg
$1509.0 2023-09-29
Enamine
EN300-1451793-5.0g
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
5g
$2940.0 2023-06-06
Enamine
EN300-1451793-50mg
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
50mg
$647.0 2023-09-29
Enamine
EN300-1451793-250mg
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
250mg
$708.0 2023-09-29
Enamine
EN300-1451793-10000mg
4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine
1490275-00-7
10000mg
$3315.0 2023-09-29

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine 関連文献

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amineに関する追加情報

Exploring the Properties and Applications of 4-Methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine (CAS No. 1490275-00-7)

The compound 4-Methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine (CAS No. 1490275-00-7) is a structurally unique amine derivative that has garnered attention in recent years due to its potential applications in pharmaceutical research and organic synthesis. With the growing demand for novel chemical entities in drug discovery, this molecule stands out for its cycloheptane backbone and propargylamine functional group, which are key motifs in bioactive compounds. Researchers are particularly interested in its role as a building block for central nervous system (CNS) targeting molecules, given the structural similarities to known neuromodulators.

One of the most frequently asked questions in scientific forums is: "What are the synthetic routes for 4-Methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine?" The synthesis typically involves the alkylation of 4-methylcycloheptan-1-amine with propargyl bromide, followed by purification techniques like column chromatography. The presence of the propargyl group offers opportunities for further functionalization via click chemistry, a hot topic in modern organic chemistry. This aligns with the trend toward modular drug design, where researchers prioritize molecules with adaptable scaffolds.

In the context of green chemistry, another trending search query is whether this compound can be synthesized using catalytic methods to reduce waste. Recent studies suggest that transition-metal-catalyzed amination could optimize its production, addressing the pharmaceutical industry’s push for sustainable synthesis. Additionally, computational chemists are investigating its molecular docking potential, particularly in G-protein-coupled receptor (GPCR) interactions, a focal point for neurodegenerative disease research.

The physicochemical properties of CAS No. 1490275-00-7 also spark curiosity. Its logP value (a measure of lipophilicity) and hydrogen bonding capacity are critical for predicting bioavailability—a recurring theme in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) discussions. These metrics are vital for researchers using AI-driven drug discovery platforms, where predictive modeling relies heavily on such data. Notably, the compound’s stereochemistry adds complexity, making it a candidate for studies on enantioselective synthesis.

Beyond pharmaceuticals, 4-Methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine has potential in material science. Its rigid cycloheptane ring and terminal alkyne could serve as a monomer for polymers with tailored thermal stability. This intersects with the rising interest in high-performance polymers for aerospace and electronics. However, industrial adoption hinges on scalable synthesis—a challenge often highlighted in patent literature.

In summary, CAS No. 1490275-00-7 exemplifies the convergence of medicinal chemistry and sustainable technology. Its versatility in drug design, coupled with its relevance to click chemistry and computational modeling, positions it as a compound of enduring scientific interest. As the field evolves, so too will the applications of this intriguing molecule.

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